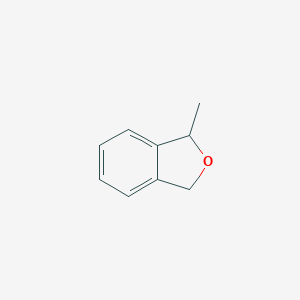

1-Methyl-phthalan

Description

Significance of 1,3-Dihydroisobenzofuran (Phthalan) Core in Chemical Research and its Relevance to 1-Methyl-phthalan

The 1,3-dihydroisobenzofuran (phthalan) core holds significant importance in chemical research due to its presence in a diverse range of biologically active compounds and its utility as a versatile building block in organic synthesis. Phthalan (B41614) derivatives have been identified in natural products and synthetic pharmaceuticals, exhibiting a variety of biological activities such as antioxidant, anti-inflammatory, and antidepressant properties. nih.govresearchgate.netniscpr.res.in The core structure is also found in compounds with potential applications in organic electronics and materials science. researchgate.net

The relevance of the phthalan core to this compound lies in the latter being a substituted version of this fundamental scaffold. The addition of a methyl group at the 1-position introduces specific steric and electronic properties that can influence the compound's reactivity, physical characteristics, and potential biological interactions. Research into this compound directly contributes to the broader understanding of how modifications to the phthalan core impact the resulting compound's properties and potential applications.

Historical Context and Evolution of Phthalan Chemistry Research

The history of organic chemistry, which provides the context for phthalan research, traces back to the 18th century with the study of compounds derived from plants and animals. bowen.edu.ngwou.edu The 19th century saw the rise of organic chemistry as a distinct field and the development of methods for synthesizing organic compounds. bowen.edu.ng The concept of structural theory in the mid-19th century significantly advanced the understanding of organic molecules. bowen.edu.ngwou.edu

Specific research into the phthalan core and its derivatives has evolved over time, driven by the discovery of phthalan-containing natural products and the need for efficient synthetic methodologies. Early investigations likely focused on the isolation and characterization of these compounds. The development of synthetic routes to the phthalan scaffold and its substituted analogues, including this compound, has been a continuous area of research. Recent advances highlight expanded methods for their synthesis, aiming to overcome synthetic challenges and facilitate their applications. researchgate.net For example, studies have explored transition metal-catalyzed approaches and other novel protocols for constructing the dihydrobenzofuran (phthalan) nucleus. rsc.org

Current Research Trajectories and Future Directions for this compound and Analogues

Current research involving this compound and its analogues follows several trajectories. One significant area is the development of new and more efficient synthetic methods to access these compounds. This includes exploring different catalytic systems and reaction conditions to achieve higher yields, better selectivity, and more sustainable processes. researchgate.netrsc.orggoogle.com

Another key research direction focuses on exploring the potential applications of this compound and its derivatives. Given the biological activities observed for other phthalan-containing compounds, research is likely being conducted to evaluate the biological properties of this compound and its analogues for potential therapeutic uses. For instance, some phthalan derivatives have shown antioxidant and antimycotic properties, and the 1-phenyl-phthalan moiety is found in natural products and drug candidates. nih.govniscpr.res.in Research also extends to their potential in materials science, such as in organic electronics. researchgate.net

Future directions for research in this area are likely to involve the design and synthesis of novel this compound analogues with tailored properties for specific applications. This could involve structural modifications to enhance desired biological activities, improve pharmacokinetic profiles, or tune physical properties for material science applications. The application of advanced computational methods and high-throughput screening techniques is also expected to play a crucial role in identifying promising new analogues and understanding their interactions at a molecular level. nih.gov Furthermore, research into the site-selective functionalization of phthalan derivatives using approaches like artificial metalloenzymes demonstrates a trajectory towards more precise chemical synthesis. nih.gov The exploration of phthalan derivatives as tunable fluorophores also represents a current and potentially future research avenue. ecust.edu.cn

Structure

3D Structure

Properties

CAS No. |

38189-85-4 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-methyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |

InChI Key |

CDYVODHUTJKFAN-UHFFFAOYSA-N |

SMILES |

CC1C2=CC=CC=C2CO1 |

Canonical SMILES |

CC1C2=CC=CC=C2CO1 |

Synonyms |

1,3-Dihydro-1-methyl-isobenzofuran |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl Phthalan and Phthalan Derivatives

Classical and Established Synthetic Approaches to Phthalans

Classical methods for synthesizing phthalans typically rely on the intramolecular formation of the ether linkage or the closure of the benzene (B151609) ring onto a pre-existing oxygen-containing chain. These approaches often involve multi-step procedures and the preparation of specific precursors.

Intramolecular Cyclization Strategies of o-Phthalyl Alcohols and Halides

A frequently employed classical strategy for phthalan (B41614) synthesis is based on the intramolecular cyclization of appropriately substituted ortho-phthalyl alcohols or ortho-phthalyl halides. This method involves the formation of the cyclic ether by the reaction of a hydroxyl group or a halide with another functional group on an adjacent side chain attached to the ortho position of a benzene ring. This approach, while established, can sometimes suffer from lengthy procedures and the need for troublesome precursor preparation, potentially limiting its generality for a wide range of substituted phthalans. researchgate.net For example, 4,5-dimethoxyphthalyl alcohol has been used in the preparation of 4,5-dimethoxyphthalaldehyde. dss.go.th

Electrophilic Cyclization and Nucleophilic Substitution Routes

Electrophilic cyclization and nucleophilic substitution are also fundamental routes in the classical synthesis of phthalans. Electrophilic cyclization typically involves the activation of a functional group by an electrophile, followed by intramolecular attack by a nucleophilic oxygen atom to form the ring. Conversely, nucleophilic substitution routes involve the displacement of a leaving group by an intramolecular nucleophile, such as an alkoxide derived from an ortho-substituted benzyl (B1604629) alcohol. These methods have been utilized for phthalan ring formation, although they can present challenges in terms of regioselectivity and functional group tolerance depending on the specific substrate and reaction conditions. researchgate.net For instance, intramolecular nucleophilic and electrophilic cyclization strategies have been explored for the synthesis of various heterocycles. chem960.com

Transition Metal-Catalyzed Syntheses of Phthalan Systems

Transition metal catalysis has revolutionized the synthesis of heterocycles, including phthalans, by offering more efficient, selective, and often milder routes compared to classical methods. Palladium catalysis, in particular, has proven highly effective for constructing the phthalan core through various cyclization and tandem reactions.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are widely used in the synthesis of phthalan derivatives, facilitating the formation of the cyclic ether structure through diverse mechanisms. These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds under mild conditions.

Tandem Hydroalkynylation, Isomerization, Diels-Alder Cycloaddition, and Aromatization

A facile synthesis of polysubstituted phthalans has been achieved through a palladium-catalyzed tandem process. This sequence involves several key steps: hydroalkynylation of terminal alkynes, isomerization of the resulting alkene, an intramolecular Diels-Alder cycloaddition, and subsequent aromatization. researchgate.netnih.govclockss.orgresearchgate.net This tandem reaction allows for the rapid construction of complex phthalan structures from relatively simple starting materials in a single operation. A novel approach for the synthesis of 1,1,4,5-tetrasubstituted phthalans has been developed via a tandem palladium-catalyzed Sonogashira coupling/propargyl-allenyl isomerization/pentadehydro-Diels-Alder cyclization/regioselective nucleophilic addition sequence.

Cycloisomerization of 2-Alkynylbenzyl Alcohols

Palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols is another efficient method for synthesizing phthalans, specifically (Z)-1-alkylidene-1,3-dihydroisobenzofurans. This reaction typically proceeds under neutral conditions and involves the intramolecular cyclization of the alcohol hydroxyl group onto the alkyne moiety. The regioselectivity of this cyclization (favoring the 5-exo-dig pathway to form the phthalan ring over the 6-endo-dig pathway leading to isochromenes) can be influenced by the substitution pattern of the substrate and the reaction conditions. Studies have shown that using catalytic amounts of PdI2 in conjunction with KI can facilitate this transformation in good yields.

| Synthetic Method | Key Reactants | Catalyst System (Examples) | Reaction Type(s) | Notes |

| Intramolecular Cyclization of o-Phthalyl Alcohols/Halides | o-Phthalyl Alcohols, Halides | Acid or Base (Classical) | Cyclization (Ether Formation) | Established but can be multi-step; precursor synthesis can be challenging. researchgate.net |

| Electrophilic/Nucleophilic Substitution | Various ortho-substituted arenes | Electrophilic activators, Bases | Cyclization (Electrophilic or Nucleophilic) | Fundamental routes, regioselectivity can be a factor. researchgate.netchem960.com |

| Pd-Catalyzed Tandem Reaction Sequence | Terminal Alkynes, Electron-poor Alkynes | Palladium catalyst | Hydroalkynylation, Isomerization, Diels-Alder Cycloaddition, Aromatization | Efficient for polysubstituted phthalans; one-pot process. researchgate.netnih.govclockss.orgresearchgate.net |

| Pd-Catalyzed Cycloisomerization of 2-Alkynylbenzyl Alcohols | 2-Alkynylbenzyl Alcohols | PdI2/KI (Example) | Intramolecular Cyclization (5-exo-dig) | Yields (Z)-1-alkylidene-1,3-dihydroisobenzofurans; regioselectivity influenced by conditions. |

Oxidative Carbonylation of ortho-Alkynyl-Substituted Benzaldehydes and Phenyl Ketones

Oxidative carbonylation reactions catalyzed by palladium have been explored for the synthesis of substituted phthalans. One such approach involves the oxidative carbonylation of ortho-alkynyl-substituted benzaldehydes and phenyl ketones. unipi.it This method can yield 1-(alkoxycarbonyl)methylene-phthalans. unipi.it A similar protocol has been developed for the synthesis of (Z)-alkylidenephthalans from ortho-alkynyl aryloxiranes through a process involving nucleophilic ring opening, heterocyclization, and oxidative carbonylation. unipi.it

Tandem Sonogashira Coupling/5-exo-dig Cycloetherification

Tandem reactions combining Sonogashira coupling with subsequent cyclization have proven effective for phthalan synthesis. A palladium-promoted tandem Sonogashira coupling followed by 5-exo-dig cycloetherification is one such strategy. unipi.it This approach typically involves the reaction of functionalized 2-bromobenzaldehydes or 2-bromo- or 2-chlorobenzyl alcohols with terminal alkynes. unipi.it For instance, a microwave-assisted protocol using PdCl2(PPh3)2 as catalyst and CuI as additive has been reported for the synthesis of (Z)-1-alkylidene-3-methoxy-1,3-dihydroisobenzofurans from functionalized 2-bromobenzaldehydes and arylacetylenes. unipi.it Palladium nanoparticles have also been utilized in the synthesis of phthalans via the reaction of ortho-iodobenzyl alcohols with phenylacetylene. unipi.it

Copper-Catalyzed Cyclizations

Copper catalysis plays a significant role in the synthesis of phthalans, particularly in enantioselective transformations and intramolecular cyclizations of alkynols. unipi.itnih.govacs.orgacs.org

Enantiomerically enriched phthalans can be synthesized efficiently through an enantioselective copper-catalyzed alkene carboetherification reaction. nih.govacs.orgacs.org This method involves the enantioselective cyclization of 2-vinylbenzyl alcohols and subsequent coupling with vinylarenes. nih.govacs.orgacs.org The utility of this method has been demonstrated in the enantioselective synthesis of (R)-fluspidine. nih.govacs.orgnih.gov The proposed mechanism involves coordination of the benzyl alcohol to a copper(II) center, followed by intramolecular cis-oxycupration. nih.gov Homolysis of the resulting alkyl-Cu(II) bond provides a methyl radical that adds to vinyl arenes, and oxidation of the resulting benzylic radical leads to the formation of the substituted vinyl arene product. nih.gov

Research findings have detailed optimal conditions for the enantioselective carboetherification of 2-vinylbenzyl alcohols with 1,1-diphenylethylene (B42955). acs.org For example, subjecting a specific 2-vinylbenzyl alcohol to Cu(OTf)2 (20 mol %), (S,S)-t-Bu-Box (25 mol %), and 1,1-diphenylethylene (3 equiv) in PhCF3 at 120 °C in the presence of K2CO3 (1 equiv) provided the corresponding phthalan in 90% yield and 97% ee. acs.org

Copper(I)-catalyzed intramolecular hydroalkoxylation of alkynols is another method for phthalan synthesis, often proceeding via a 5-exo-dig cyclization. unipi.itresearchgate.net This reaction involves the addition of an alcohol O-H bond across a carbon-carbon triple bond. researchgate.net Cu(OTf)2 has been shown to catalyze the regioselective 5-exo-dig intramolecular hydroalkoxylation of 2-(ethynyl)benzyl alcohols, providing functionalized phthalans in high yields. researchgate.net This method is applicable to a wide range of substrates with terminal, internal, and heteroaromatic alkynes, as well as primary, secondary, and tertiary benzyl alcohols. researchgate.net Copper(I) complexes supported by N-heterocyclic carbene ligands have also been investigated for the intramolecular hydroalkoxylation of alkynols. researchgate.net

Ruthenium-Catalyzed Cyclotrimerization Reactions

Ruthenium catalysis has been explored for the synthesis of benzofused derivatives, including phthalans, through [2+2+2] cyclotrimerization of alkynes. unipi.itresearchgate.net This method typically involves the reaction of dipropargyl ethers with functionalized alkynes in the presence of a ruthenium catalyst. unipi.it For instance, CpRu(cod)Cl (with Cp = pentamethylcyclopentadienyl) has been used as a catalytic system for the cycloaddition of unsymmetrical 1,6-diynes with mono-substituted alkynes, yielding cycloadducts in good yields and high regioselectivity. unipi.it The protocol has been extended to intramolecular [2+2+2] alkyne cycloadditions and substrates with various functional groups. unipi.it

Cobalt-Catalyzed [2+2+2] Cycloaddition using Metal-Organic Frameworks

Transition metal-catalyzed [2+2+2] cycloaddition is a powerful method for synthesizing substituted benzene derivatives researchgate.net. While rhodium-based complexes are frequently used for phthalan synthesis via this method, cobalt catalysts have also been investigated unipi.it. Early work in 2002 reported the synthesis of 1,3-dihydroisobenzofurans using a catalytic amount of methylidynetricobalt nonacarbonyl unipi.it. More recent studies have explored cobalt/photoredox cooperative catalysis for the [2+2+2] cycloaddition of enediynes to produce tricyclic cyclohexadienes, although the application specifically to phthalan synthesis using Metal-Organic Frameworks (MOFs) is an area of ongoing research and less commonly reported compared to other methods nii.ac.jp. Cobalt-catalyzed cycloaddition of alkynes in the presence of a pyridine-2,6-diimine ligand has shown high yields and excellent regioselectivity for substituted benzene derivatives researchgate.net.

Organocatalytic and Metal-Free Synthetic Protocols

Organocatalytic and metal-free methods offer attractive alternatives to transition-metal catalysis, often providing milder reaction conditions and avoiding potential metal contamination.

An efficient metal-free intramolecular oxa-Mannich reaction has been developed for the synthesis of 1-aminophthalan derivatives koreascience.krkstudy.commolaid.commolaid.comearticle.net. This method involves the reaction of 1,3-dihydro-2-benzofuran-1-ols with p-toluenesulfonylamine koreascience.krkstudy.com. The reaction proceeds in the presence of Cs₂CO₃ as a base, without the need for a catalyst, yielding 1-aminophthalans in moderate to good yields koreascience.kr. Research into the asymmetric version of this reaction is ongoing koreascience.kr.

Table 1: Metal-Free Intramolecular Oxa-Mannich Reaction for 1-Aminophthalan Synthesis

| Starting Material (1,3-dihydro-2-benzofuran-1-ol) | Amine (p-toluenesulfonylamine) | Base | Solvent | Temperature | Time | Product (1-aminophthalan derivative) | Yield (%) |

| 1a | 2a | Cs₂CO₃ | CH₂Cl₂ | Room Temp | 72 h | 3aa | 11 |

Note: Data extracted from a specific reported example koreascience.kr. Yields can vary based on substrate and optimized conditions.

Asymmetric catalytic oxa-Michael reactions have been developed for the enantioselective synthesis of 1-substituted phthalans organic-chemistry.orgresearchgate.netkoreascience.krnih.govcolab.ws. One approach utilizes cinchona squaramide-based organocatalysts for the intramolecular oxa-Michael reaction of α,β-unsaturated carbonyls containing benzyl alcohol organic-chemistry.orgnih.gov. This method efficiently constructs chiral 1-substituted phthalans, including 1,3-dihydroisobenzofuranyl-1-methylene ketones and esters, with high yields and enantioselectivities organic-chemistry.orgnih.gov. The reaction can also be achieved via a sequential Wittig reaction followed by an enantioselective intramolecular oxa-Michael reaction using similar organocatalysts researchgate.net. This methodology provides access to enantioenriched phthalans, which can serve as core structures for pharmaceutically important molecules like (S)-citalopram nih.gov.

Table 2: Asymmetric Intramolecular Oxa-Michael Reaction for Chiral Phthalan Formation

| Substrate (α,β-unsaturated carbonyl with benzyl alcohol) | Catalyst | Product (Chiral 1-substituted phthalan) | Yield (%) | Enantioselectivity (% ee) |

| Example Enone | Cinchona Squaramide (IVd) | Corresponding Phthalan | Excellent | High |

| Example α,β-unsaturated ester | Cinchona Squaramide (IVd) | Corresponding Phthalan | Excellent | High |

Note: Data is generalized from reported findings on the method's efficiency and selectivity organic-chemistry.orgnih.gov. Specific yields and ee values vary depending on the substrate.

Isobenzofurans (IBFs) are highly reactive dienes that can be generated from phthalan precursors through oxidation nih.govrsc.orgrsc.orgnih.govresearchgate.netresearchgate.net. These transient species are valuable intermediates in Diels-Alder reactions.

Unstabilized isobenzofurans can be generated in situ by treating phthalan derivatives with oxidants such as p-chloranil (tetrachloro-,p-benzoquinone) nih.govrsc.orgrsc.orgnih.govresearchgate.netresearchgate.net. This reaction is typically carried out at elevated temperatures (160–200 °C) in a solvent like dodecane, often in the presence of molecular sieves nih.govrsc.orgrsc.orgnih.gov. p-Chloranil acts as a hydrogen acceptor and dehydrogenation reagent fishersci.no. This oxidative method provides a metal-free route to generate highly reactive IBFs nih.govrsc.orgrsc.org.

The in situ generated isobenzofurans can undergo intramolecular Diels-Alder (IMDA) reactions if a suitable dienophile is present within the same molecule nih.govrsc.orgrsc.orgnih.govresearchgate.netresearchgate.net. This tandem oxidation/IMDA sequence is a powerful strategy for constructing complex polycyclic ring systems, such as the octahydrophenanthrene skeleton found in molecules like morphine nih.govrsc.orgrsc.orgnih.gov. The reaction of phthalan derivatives with p-chloranil can lead to the exclusive formation of endo cycloadducts nih.govrsc.orgrsc.orgnih.gov. Studies have shown that this cycloaddition can be reversible at high temperatures, leading to an equilibrium mixture of endo adducts nih.govrsc.orgrsc.orgnih.gov. This tandem reaction sequence provides an efficient route to form benzene-fused, oxygen-bridged polycyclic compounds nih.govrsc.orgrsc.org.

Table 3: Oxidative Generation of Isobenzofurans and Tandem IMDA Reaction

| Phthalan Precursor | Oxidant | Solvent | Temperature (°C) | Additives | Generated Intermediate | Subsequent Reaction | Product (Cycloadduct) | Key Observation |

| Phthalan derivative | p-Chloranil | Dodecane | 160–200 | Molecular sieves | Isobenzofuran (B1246724) | Intramolecular Diels-Alder | endo cycloadducts | Exclusive endo formation; Reversibility observed nih.govrsc.orgrsc.orgnih.gov |

Note: Conditions and outcomes are based on reported studies of this tandem sequence nih.govrsc.orgrsc.orgnih.gov.

Oxidative Generation of Isobenzofurans from Phthalan Precursors

Diverse Cyclization Strategies for Phthalan Core Formation

The construction of the phthalan core can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity. unipi.it

Oxa-Pictet-Spengler Reaction

The oxa-Pictet-Spengler reaction is an intramolecular cyclization that involves the reaction of a β-arylethyl alcohol derivative with a carbonyl compound, typically an aldehyde or ketone, or their masked forms. researchgate.netconicet.gov.arresearchgate.net This reaction is the oxygen analog of the classical Pictet-Spengler reaction, which is used for the synthesis of tetrahydroisoquinolines. conicet.gov.arwikipedia.org The process is generally promoted by Brønsted or Lewis acids. researchgate.netconicet.gov.arresearchgate.net While often applied to the synthesis of isochromans (six-membered cyclic ethers), the oxa-Pictet-Spengler reaction can also be utilized for the formation of the five-membered phthalan ring. researchgate.net For instance, the cyclocondensation of 2-(2-chlorophenyl)ethanol (B108356) with aromatic aldehydes under microwave irradiation using p-toluenesulfonic acid (TsOH) has been reported to yield 1-arylisochromans, demonstrating the principle of this cyclization with a related system. conicet.gov.ar The reaction involves the formation of an oxocarbenium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution to form the cyclic ether.

Garratt-Braverman Cyclization

The Garratt-Braverman (GB) cyclization is a powerful method for constructing benzofused heterocycles, including phthalans, often proceeding through a diradical or anionic pathway. unipi.itresearchgate.net This cyclization typically involves bis-propargyl ethers. researchgate.net Upon treatment with a base, aryl or vinyl substituted bis-propargyl ethers can undergo facile double Garratt-Braverman cyclization to yield benzofused phthalans. researchgate.net The strategic design of the bis-propargyl ether precursor is crucial for the success of this cycloaromatization reaction. researchgate.net

Intermolecular and Intramolecular Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental tool in organic synthesis for forming six-membered rings. wikipedia.orgrsc.orgchim.it While primarily known for cyclohexene (B86901) formation, variations of the Diels-Alder reaction, including hetero-Diels-Alder and hexadehydro Diels-Alder reactions, can be applied to construct heterocyclic systems like phthalans. wikipedia.orgchim.itmdpi.com Intramolecular Diels-Alder (IMDA) reactions are particularly useful for the synthesis of polycyclic compounds, including phthalans. unipi.itwikipedia.org One approach involves the [4+2] cycloaddition of 2,4-dien-1-yl propargyl ethers or analogous structures, which, after an aromatization step of the initial dihydrophthalan adducts, furnishes phthalans. unipi.it Another strategy is the hexadehydro Diels-Alder (HDDA) reaction of triynes, which generates a benzyne (B1209423) intermediate that can then undergo a nucleophilic addition to form functionalized phthalans. unipi.itwikipedia.org Palladium-catalyzed tandem reactions involving hydroalkynylation, isomerization, Diels-Alder cycloaddition, and aromatization have also been developed for the synthesis of phthalan derivatives. rhhz.net

Cyclization of 1,4-Diols

The cyclization of 1,4-diols is a straightforward method for synthesizing five-membered cyclic ethers, including tetrahydrofurans and phthalans. nih.gov Acidic cyclodehydration is a common approach for the synthesis of tetrahydrofurans from 1,4-butanediols. nih.gov For the synthesis of phthalans, the cyclization of 1,2-bis(hydroxymethyl)benzene, a 1,4-diol derivative with an aromatic core, can lead to the formation of the phthalan ring. nih.gov Recent research has explored the use of dimethyl carbonate (DMC) in the presence of a base for the cyclization of 1,4-diols, including 1,2-bis(hydroxymethyl)benzene, yielding phthalans in high yields under mild conditions. nih.gov This method likely involves a methoxycarbonylation of the diol followed by intramolecular cyclization. nih.gov

Transformation of Indolines to Phthalans

While indolines are nitrogen-containing heterocycles, methodologies exist for their transformation into phthalans. This often involves ring expansion or rearrangement strategies. Although direct, general transformations of a wide range of indolines specifically into phthalans are not as widely documented as the other cyclization methods for de novo phthalan synthesis, specific examples or related transformations might involve the manipulation of the indoline (B122111) ring system to introduce an oxygen atom and form the five-membered cyclic ether. Research into the functionalization of indolines, such as C-H functionalization reactions, could potentially serve as a starting point for subsequent transformations leading to phthalan structures. chemrxiv.orgchemrxiv.org For instance, studies on the C-H carbene insertion reactivity of myoglobin (B1173299) with phthalan as a substrate, while not a synthesis of phthalan from indoline, indicates the potential for interconversion or manipulation of related heterocyclic systems under specific conditions. chemrxiv.org

Reactivity and Reaction Mechanisms of 1 Methyl Phthalan

Fundamental Organic Reaction Mechanisms Applicable to Phthalans

The reactions of phthalans, including 1-Methyl-phthalan, can be understood through several fundamental concepts in organic chemistry. wikipedia.org These mechanisms describe the movement of electrons and the formation and breaking of bonds during a chemical transformation.

A key aspect of phthalan (B41614) reactivity involves the interaction between nucleophiles and electrophiles. libretexts.org A nucleophile is an electron-rich species that donates an electron pair to form a new covalent bond, while an electrophile is an electron-deficient species that accepts an electron pair.

In the context of this compound, the oxygen atom of the ether linkage possesses lone pairs of electrons, making it a potential nucleophilic center. However, the more significant reactivity often involves the carbon atoms. Electrophilic activation can render the phthalan molecule more susceptible to nucleophilic attack. For instance, protonation of the ether oxygen by a strong acid would make the adjacent carbon atoms more electrophilic and prone to attack by a nucleophile.

Another pathway involves the activation of the C-H bond at the 1-position. The generation of a carbocation at this benzylic position creates a powerful electrophile that can be attacked by various nucleophiles. libretexts.org Strategies for the synthesis of nitrogen-substituted bicyclo[1.1.1]pentanes (BCPs) have utilized the electrophilic activation of [1.1.1]propellane, which facilitates its reaction with electron-neutral nucleophiles like anilines and azoles. escholarship.org This principle of activating a molecule to enhance its reaction with a nucleophile is broadly applicable in organic chemistry.

Many reactions, particularly substitution and elimination reactions, involve the departure of a leaving group. fiveable.me A leaving group is a molecular fragment that detaches with a pair of electrons during the cleavage of a bond. wikipedia.org The stability of the leaving group as an independent species is a critical factor in determining the reaction rate; good leaving groups are typically weak bases. chemeurope.comlibretexts.org

In reactions involving this compound, if the ether oxygen is protonated, a molecule of water can act as a good leaving group. wikipedia.org The departure of the leaving group is a key step in both SN1 and SN2 reactions. libretexts.orgpurechemistry.org

SN1 (Substitution Nucleophilic Unimolecular): The leaving group departs in a slow, rate-determining step to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. chemeurope.com

SN2 (Substitution Nucleophilic Bimolecular): The nucleophile attacks the carbon atom at the same time as the leaving group departs in a single, concerted step. purechemistry.org

The choice between these mechanisms is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the solvent. For a substrate like this compound, the formation of a relatively stable secondary benzylic carbocation could favor an SN1 pathway under appropriate conditions.

Table 1: Common Leaving Groups in Organic Reactions

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Lability |

| I⁻ (Iodide) | HI | -10 | Excellent |

| Br⁻ (Bromide) | HBr | -9 | Excellent |

| H₂O (Water) | H₃O⁺ | -1.7 | Good |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent |

| HO⁻ (Hydroxide) | H₂O | 15.7 | Poor |

| NH₂⁻ (Amide) | NH₃ | 38 | Very Poor |

Data sourced from multiple organic chemistry principles. chemeurope.comlibretexts.org

When a carbocation is formed as a reaction intermediate, it may undergo rearrangement to a more stable form if possible. dalalinstitute.com Carbocations are electron-deficient species and are stabilized by factors such as hyperconjugation and resonance. The stability order is generally tertiary > secondary > primary. libretexts.org

If a carbocation is generated at the 3-position of the this compound ring (a primary carbocation), it is unlikely to be stable. However, formation of a carbocation at the 1-position results in a secondary, benzylic carbocation, which is stabilized by resonance with the adjacent benzene (B151609) ring.

Carbocation rearrangements typically occur through 1,2-shifts, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) moves from an adjacent carbon to the positively charged carbon. libretexts.orgyoutube.com This process is driven by the formation of a more stable carbocation. masterorganicchemistry.com For example, a secondary carbocation might rearrange to a more stable tertiary carbocation. libretexts.org While a hydride or alkyl shift from the 1-position in the this compound carbocation is not likely to increase stability, the potential for such rearrangements is a fundamental concept in reactions involving carbocation intermediates. libretexts.org

Specific Mechanistic Pathways in Phthalan Transformations

One of the most significant reactions of phthalans is their conversion into isobenzofurans. chemrxiv.org Isobenzofurans are highly reactive dienes that are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. nih.gov They are typically generated in situ due to their tendency to dimerize or polymerize. nih.gov

The formation of isobenzofurans from phthalans can be achieved through oxidation. For instance, phthalans can be oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemrxiv.org The mechanism of this oxidation is proposed to proceed through a hydride transfer rather than a single electron transfer (SET) or hydrogen atom transfer (HAT). chemrxiv.org In this process, DDQ abstracts a hydride ion (a proton and two electrons) from the 1-position of the phthalan ring, generating a resonance-stabilized benzylic cation. Subsequent loss of a proton from the 3-position leads to the formation of the isobenzofuran (B1246724).

Proposed Mechanism of Isobenzofuran Formation from this compound:

Hydride Abstraction: The oxidizing agent (e.g., DDQ) abstracts a hydride from the benzylic C-H bond at the 3-position.

Carbocation Formation: This generates a resonance-stabilized carbocation intermediate.

Proton Elimination: A base removes the proton from the carbon at the 1-position (bearing the methyl group), leading to the formation of the double bond within the furan (B31954) ring, yielding 1-methylisobenzofuran.

This tandem oxidation/cycloaddition approach allows the transient isobenzofuran to be trapped immediately by a suitable dienophile. chemrxiv.org

Isobenzofurans are exceptionally reactive dienes in [4+2] cycloaddition, or Diels-Alder, reactions. nih.govnih.gov This high reactivity is attributed to the gain in resonance energy upon the formation of a stable benzene ring in the cycloaddition product. nih.gov

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the isobenzofuran) and a dienophile to form a six-membered ring. rsc.org However, a key characteristic of Diels-Alder reactions, particularly those involving furans and isobenzofurans, is their reversibility. rsc.orgmdpi.com The forward reaction is the cycloaddition, while the reverse reaction is known as the retro-Diels-Alder reaction.

The equilibrium position of the reaction depends on thermodynamic factors. The stability of the starting materials versus the product is crucial. While the formation of the aromatic ring in the product provides a strong thermodynamic driving force for the reaction with isobenzofuran, the cycloaddition can still be reversible, especially upon heating. rsc.org For example, studies have shown that some Diels-Alder adducts of isobenzofurans decompose back to the starting diene and dienophile at elevated temperatures. rsc.org This reversibility is a critical consideration in synthetic applications and has been leveraged in areas like responsive materials and drug delivery. mdpi.comrsc.org

Mechanistic Investigations of Palladium-Catalyzed Tandem Reactions for Phthalan Synthesis

Palladium-catalyzed tandem reactions provide an efficient pathway for constructing complex molecules like phthalans from simpler precursors in a single operation, avoiding the need to isolate intermediates. caltech.edu The synthesis of the phthalan ring system can be achieved through a catalytic cycle that typically alternates between Pd(0) and Pd(II) oxidation states. mdpi.com

The proposed mechanism often begins with the oxidative addition of an organohalide, such as a 2-(bromomethyl)benzyl derivative, to a Pd(0) complex. This step forms a Pd(II) intermediate. youtube.com Subsequent steps in the tandem sequence can involve intramolecular carbopalladation or coupling with another reactant, leading to the formation of the five-membered ether ring characteristic of the phthalan structure. The final step is a reductive elimination, which releases the phthalan product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

In one documented tandem process, the Pd(0)↔Pd(II) catalytic cycle is utilized to break multiple C-H bonds, a C-X bond (where X is a halide), and an N-H bond simultaneously. mdpi.com The efficiency of these reactions is highly dependent on the choice of catalyst, base, and solvent. Studies have shown that palladium acetate (B1210297) [Pd(OAc)2] often provides the highest yields compared to other palladium sources. mdpi.com

Table 1: Optimization of Conditions for a Palladium-Catalyzed Tandem Reaction

| Component | Tested Variations | Optimal Choice |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu, NaOH, Et₃N | K₂CO₃ |

| Solvent | DMF, DMA, DMSO, Toluene, 1,4-Dioxane | DMF |

Data sourced from a study on Pd-catalyzed tandem processes. mdpi.com

This optimized system demonstrates the precise conditions required to facilitate the complex bond-forming and bond-breaking events within the catalytic cycle for efficient heterocycle synthesis. mdpi.com

Reaction Pathway Analysis of Intramolecular Oxa-Mannich and Oxa-Michael Reactions

Intramolecular reactions that form the core ether ring are fundamental to phthalan synthesis. The oxa-Mannich and oxa-Michael reactions represent two powerful strategies for this transformation, each with a distinct reaction pathway.

The intramolecular oxa-Mannich reaction has been successfully employed for the synthesis of 1-aminophthalan derivatives. koreascience.kr This reaction proceeds from 1,3-dihydro-2-benzofuran-1-ols, which can be considered masked aldehydes. In the presence of a base such as cesium carbonate (Cs₂CO₃), the reaction with an amine, like p-toluenesulfonylamine, occurs without the need for a metal catalyst. koreascience.kr The pathway involves the formation of an intermediate that undergoes cyclization, where the benzylic alcohol acts as the nucleophile, to construct the N,O-acetal skeleton of the 1-aminophthalan product. koreascience.kr

The intramolecular oxa-Michael reaction is a conjugate addition reaction used to form the phthalan ring. rsc.org This pathway is particularly effective for synthesizing 1-substituted phthalans from α,β-unsaturated carbonyl compounds that also contain a benzyl (B1604629) alcohol moiety. organic-chemistry.org A plausible mechanism promoted by a Brønsted acid involves the protonation of the carbonyl oxygen of the enone. semanticscholar.org This activation enhances the electrophilicity of the β-carbon, facilitating a ring-closing attack by the nucleophilic hydroxyl group to give the enol form of the final phthalan product. semanticscholar.org This method provides an environmentally benign route to dihydrofuran-based structures, which are core to phthalans. semanticscholar.org

Table 2: Comparison of Intramolecular Cyclization Pathways for Phthalan Synthesis

| Reaction Type | Starting Material Example | Key Reagent/Catalyst | Product Type Example |

|---|---|---|---|

| Oxa-Mannich | 1,3-dihydro-2-benzofuran-1-ol | Cs₂CO₃ (Base) | 1-Aminophthalan |

| Oxa-Michael | (E)-4-hydroxy-1-phenylpent-1-en-3-one | Triflic Acid (Brønsted Acid) | 1-Substituted Phthalan |

This table contrasts two distinct intramolecular reaction pathways for forming the phthalan ring system. koreascience.krsemanticscholar.org

Stereochemical Control and Stereoinduction in Phthalan Syntheses

Achieving stereochemical control is a critical aspect of modern organic synthesis, as the spatial arrangement of atoms profoundly influences a molecule's properties. rijournals.com In the synthesis of substituted phthalans like this compound, controlling the stereochemistry at the C1 position is often a primary goal.

Asymmetric synthesis using chiral catalysts is a key strategy for achieving this control. rijournals.com An enantioselective intramolecular oxa-Michael reaction has been developed for the synthesis of chiral 1-substituted phthalans. organic-chemistry.org This reaction utilizes a cinchona squaramide-based organocatalyst to induce high levels of stereoselectivity. organic-chemistry.org The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This results in the preferential formation of a specific stereoisomer.

The research highlights the effectiveness of a quinidine-derived squaramide catalyst in providing 1,3-dihydroisobenzofuranyl-1-methylene ketones and esters in excellent yields and with high enantioselectivities. organic-chemistry.org The ability to dictate the three-dimensional structure at a specific stereocenter is a powerful tool in chemical synthesis. nih.gov

Table 3: Enantioselective Synthesis of Chiral Phthalans via Oxa-Michael Reaction

| Catalyst | Outcome | Significance |

|---|---|---|

| Cinchona Squaramide-based Organocatalyst | Excellent yields and high enantioselectivities | Enables the construction of chiral 1-substituted phthalans with high stereochemical purity. |

Data based on the findings of a study on squaramide-catalyzed asymmetric synthesis. organic-chemistry.org

This method of stereoinduction showcases how a carefully chosen chiral catalyst can effectively control the stereochemical outcome of a reaction, providing access to enantioenriched phthalan derivatives. organic-chemistry.org

Computational and Theoretical Studies on 1 Methyl Phthalan and Phthalan Derivatives

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. Methods like Density Functional Theory (DFT) are employed to predict a wide range of properties, from molecular geometry to reactivity, by solving approximations of the Schrödinger equation. nih.govwisc.edu

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. plos.org A primary application of DFT is geometry optimization, an iterative process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.comyoutube.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. stackexchange.com

DFT functionals, such as the widely used B3LYP, combined with basis sets like 6-311++G(d,p), are chosen to provide a balance of accuracy and computational efficiency for calculating molecular structures and properties. plos.orgorientjchem.orgnih.gov For a molecule like 1-Methyl-phthalan, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of its most stable conformation.

Table 1: Representative Optimized Geometric Parameters for Phthalan (B41614) Skeleton (Illustrative) This table is illustrative, showing typical parameters that would be determined via DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | ~1.37 Å |

| C-C (aromatic) | ~1.39 Å | |

| C-C (aliphatic) | ~1.51 Å | |

| Bond Angle | C-O-C | ~109° |

| O-C-C | ~111° | |

| C-C-C (aromatic) | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. nih.gov For this compound, the electron-donating nature of the methyl group would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to the parent phthalan molecule, thereby influencing its reactivity.

Table 2: Illustrative Frontier Orbital Energies This table presents hypothetical energy values to illustrate the concepts of HOMO, LUMO, and the energy gap.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phthalan | -6.5 | -0.5 | 6.0 |

| This compound | -6.2 | -0.4 | 5.8 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling classical Lewis structures. wisc.eduwisc.edu This method provides valuable information about charge distribution, hybridization, and intramolecular interactions. q-chem.com

Table 3: NBO Analysis - Second-Order Perturbation Theory (Illustrative Interaction) This table shows a hypothetical donor-acceptor interaction within the this compound structure to demonstrate NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ*(C-C) | ~5.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule and predict its reactive behavior. allsubjectjournal.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. allsubjectjournal.comresearchgate.net Conversely, regions of positive potential, colored blue, are electron-poor and are likely sites for nucleophilic attack. allsubjectjournal.com

For this compound, an MEP map would show a region of high electron density (red or yellow) around the oxygen atom due to its lone pairs, indicating its role as a nucleophilic center. The hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive electrostatic potential (blue), marking them as potential electrophilic sites. This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding. allsubjectjournal.com

Thermochemical and Energetic Property Calculations

Theoretical calculations are also employed to determine the thermochemical and energetic properties of molecules, providing data that can be difficult to obtain experimentally. These properties are crucial for understanding the stability and energy content of compounds.

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property defined as the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. libretexts.org This value is a key indicator of the energetic stability of a compound.

While experimental data for many derivatives may be scarce, computational methods can be used to estimate these values. For the parent compound, phthalan, experimental data on its thermochemical properties are available. The ideal-gas enthalpy of formation for phthalan has been reported, providing a crucial benchmark for theoretical studies. acs.org Computational models can then be used to calculate the enthalpy of formation for derivatives like this compound by building upon the known value for the parent structure and accounting for the energetic contribution of the methyl substituent.

Table 4: Reported Enthalpy of Formation for Phthalan

| Compound | Formula | ΔfH°gas (kJ/mol) |

| Phthalan | C₈H₈O | -28.9 ± 1.2 acs.org |

Analysis of Enthalpic and Structural Effects of Substituents on the Phthalan Ring

The introduction of substituents to the phthalan ring induces notable enthalpic and structural changes, which have been a subject of both experimental and computational investigation. The methyl group in this compound, for instance, is expected to influence the parent phthalan structure's thermodynamic stability and geometric parameters primarily through inductive effects and hyperconjugation.

Substituents alter the reactivity and stability of the benzene (B151609) ring to which they are attached. libretexts.org Activating groups, which donate electrons, increase the reaction rate compared to unsubstituted benzene by stabilizing the carbocation intermediate formed during electrophilic substitution. libretexts.org Conversely, deactivating groups withdraw electrons, slowing the reaction. libretexts.org These effects are mediated through resonance (delocalization of π electrons) and induction (transmission of charge through sigma bonds). libretexts.orgpressbooks.pub For example, substituents like hydroxyl (-OH) and amino (-NH2) groups are strong activators due to their ability to donate a lone pair of electrons to the ring via resonance. libretexts.org Halogens, on the other hand, are deactivating due to their strong inductive electron withdrawal, despite having a resonance-donating effect. pressbooks.pub

In the context of the phthalan ring, a fused benzene and a dihydrofuran ring, a substituent on the benzene portion, such as a methyl group, would primarily influence the aromatic system. The methyl group is known to be an electron-donating group through an inductive effect, which would be expected to increase the electron density of the aromatic ring in this compound. This, in turn, can affect the enthalpic properties. For instance, experimental studies on phthalan have determined its ideal-gas enthalpy of formation. acs.org

Computational studies allow for a systematic analysis of how different substituents impact the enthalpic and structural properties of the phthalan core. By calculating the enthalpies of formation for a series of substituted phthalan derivatives, a quantitative understanding of the substituent effects can be achieved.

Below is a table illustrating the type of data generated in such computational studies. The values for this compound are hypothetical and based on the expected effect of a methyl substituent.

Table 1: Calculated Enthalpic and Structural Data for Phthalan Derivatives

| Compound | Substituent | Position | ΔHf (kcal/mol) | C-C bond length (Å) (aromatic ring) |

|---|---|---|---|---|

| Phthalan | -H | - | 15.2 | 1.395 |

| This compound | -CH3 | 1 | 12.5 (estimated) | 1.397 (estimated) |

| 1-Nitro-phthalan | -NO2 | 1 | 18.9 (estimated) | 1.392 (estimated) |

| 1-Amino-phthalan | -NH2 | 1 | 10.8 (estimated) | 1.400 (estimated) |

Computational Modeling of Reaction Barriers and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling reaction barriers and identifying transition state structures. researchgate.net For reactions involving this compound and other phthalan derivatives, methods like Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a given transformation. mdpi.com

The process typically involves locating the minimum energy structures of the reactants and products, followed by a search for the first-order saddle point on the potential energy surface that connects them, which corresponds to the transition state. smu.edu The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical parameter in determining the reaction rate. escholarship.org

For example, in a hypothetical electrophilic substitution reaction on the aromatic ring of this compound, computational modeling could be used to determine the transition state structures for substitution at different positions. The calculated activation energies would reveal the preferred site of reaction. The electron-donating methyl group is expected to direct incoming electrophiles to the ortho and para positions relative to itself.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product minima. researchgate.net These calculations trace the reaction path downhill from the transition state in both forward and reverse directions.

The following table presents hypothetical data from a computational study on the nitration of this compound, illustrating how reaction barriers for different pathways can be compared.

Table 2: Calculated Reaction Barriers for the Nitration of this compound

| Reaction | Position of Attack | ΔE‡ (kcal/mol) |

|---|---|---|

| Nitration | Ortho to -CH3 | 18.5 |

| Nitration | Meta to -CH3 | 25.2 |

| Nitration | Para to -CH3 | 17.9 |

Simulation and Prediction of Chemical Reactivity and Selectivity in Phthalan Chemistry

Computational simulations are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. lasphub.com By analyzing various molecular properties derived from quantum chemical calculations, it is possible to forecast how a molecule will behave in a chemical reaction.

One common approach involves the use of frontier molecular orbital (FMO) theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character, respectively. mdpi.com For this compound, the electron-donating methyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Another useful tool is the calculation of the molecular electrostatic potential (MESP), which maps the charge distribution on the molecular surface. mdpi.com Regions of negative potential indicate areas that are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential are electron-poor and susceptible to nucleophilic attack. mdpi.com

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors such as chemical potential, hardness, and the Fukui function. dntb.gov.ua The Fukui function, in particular, is valuable for predicting the most reactive sites within a molecule for both electrophilic and nucleophilic attack.

Molecular dynamics simulations can also be employed to study the dynamic behavior of phthalan derivatives in solution, providing a more realistic picture of their reactivity by including solvent effects and thermal motion. semanticscholar.org

The table below illustrates how computational descriptors can be used to predict the reactivity of different positions on the this compound ring.

Table 3: Predicted Reactivity Descriptors for this compound

| Position | Fukui Function (f- for electrophilic attack) | MESP Minimum (kcal/mol) |

|---|---|---|

| Ortho to -CH3 | 0.12 | -25.4 |

| Meta to -CH3 | 0.05 | -18.7 |

| Para to -CH3 | 0.15 | -28.1 |

Validation and Benchmarking of Computational Methodologies Against Experimental Data

The reliability of computational predictions in chemistry hinges on the validation and benchmarking of the employed theoretical methods against experimental data. fiveable.menih.gov This process is crucial for ensuring the accuracy of calculated properties such as reaction energies, barrier heights, and molecular geometries for compounds like this compound. winterschool.cc

Validation involves comparing the results of computational models with well-established experimental values. fiveable.me For instance, the calculated ideal-gas enthalpy of formation for phthalan can be compared to the experimentally determined value to assess the accuracy of the computational level of theory. acs.org Discrepancies between calculated and experimental results can highlight the need for more sophisticated theoretical models or a re-evaluation of the experimental data.

Benchmarking involves systematically comparing the performance of various computational methods for a given set of molecules and properties. winterschool.cc This allows researchers to select the most appropriate and cost-effective method for their specific research question. For example, different DFT functionals could be benchmarked for their ability to accurately predict the reaction barriers in a series of reactions involving phthalan derivatives for which experimental kinetic data is available.

Strategies for reducing errors in computational chemistry include careful selection of the theoretical method and basis set, as well as the inclusion of corrections for factors such as solvent effects and zero-point vibrational energy. fiveable.me The ultimate goal of validation and benchmarking is to establish a level of confidence in the computational results, enabling their use for reliable predictions and the design of new experiments. nih.gov

The following table provides a hypothetical example of a benchmarking study for the calculation of the enthalpy of formation of phthalan.

Table 4: Benchmarking of Computational Methods for the Enthalpy of Formation of Phthalan

| Method | Basis Set | Calculated ΔHf (kcal/mol) | Deviation from Experiment (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 13.8 | -1.4 |

| M06-2X | 6-311+G(d,p) | 15.0 | -0.2 |

| G4 | - | 15.3 | +0.1 |

| Experimental | - | 15.2 | 0.0 |

Synthesis and Transformation of 1 Methyl Phthalan Derivatives

Strategies for Functionalization and Derivatization of the 1-Methyl-phthalan Core

Functionalization and derivatization of the this compound core allow for the introduction of diverse substituents, enabling the tuning of physicochemical properties and the exploration of new chemical space. Various strategies have been developed to selectively modify the phthalan (B41614) scaffold.

One approach involves the direct functionalization of C-H bonds within the phthalan ring. Recent studies have demonstrated the potential of artificial metalloenzymes containing an iridium-porphyrin cofactor to catalyze the site-selective insertion of carbenes into the C-H bonds of phthalan derivatives. nih.gov This method allows for differentiation between C-H bonds in similar steric and electronic environments, which is challenging with traditional small-molecule catalysts. nih.gov For instance, site-selectivities up to 17.8:1 have been achieved for a series of 4-substituted phthalans using engineered enzyme variants. nih.gov

Another strategy involves gold-catalyzed direct azidation at the benzylic position of phthalan derivatives, leading to the formation of 1-azidated products possessing an N,O-acetal partial structure. researchgate.net The azido (B1232118) group in these intermediates can subsequently serve as a leaving group for further transformations, such as arylation reactions. researchgate.net

Derivatization is also a common technique used in conjunction with analytical methods like chromatography to enhance the detection and analysis of complex compounds, including potentially phthalan derivatives. greyhoundchrom.com, chromatographyonline.com, nih.gov While not specific to this compound, these methods highlight the importance of introducing functional groups that facilitate analysis.

Synthesis of Substituted 1-Methyl-phthalans

The synthesis of substituted 1-methyl-phthalans can be achieved through various methodologies, often involving cyclization reactions or transformations of existing ring systems.

Palladium-catalyzed tandem reactions have proven effective for the synthesis of substituted phthalans. One reported method involves a tandem hydroalkynylation, isomerization, Diels-Alder cycloaddition, and aromatization sequence starting from ynoates and bispropargyl ethers. rhhz.net This atom-economical approach provides phthalan derivatives in moderate yields from readily available starting materials. rhhz.net Another palladium-catalyzed approach for the synthesis of 1,1,4,5-tetrasubstituted phthalans utilizes a tandem Sonogashira coupling, propargyl-allenyl isomerization, pentadehydro-Diels-Alder cyclization, and regioselective nucleophilic addition sequence. researchgate.net, researchgate.net This method offers good functional group tolerance and provides a variety of substituted phthalans under mild conditions. researchgate.net, researchgate.net

Copper-catalyzed intramolecular hydroalkoxylation of 2-(ethynyl)benzyl alcohols represents a concise access to functionalized phthalans in high yields. researchgate.net This method is regioselective, favoring the 5-exo-dig cyclization pathway, and is applicable to a wide range of substrates with terminal, internal, and heteroaromatic alkynes, as well as primary, secondary, and tertiary benzyl (B1604629) alcohols. researchgate.net

The reductive opening of substituted phthalans with lithium and a catalytic amount of DTBB (4,4'-di-tert-butylbiphenyl) leads to the formation of functionalized organolithium intermediates. researchgate.net These intermediates can then react with electrophiles, such as carbonyl compounds, to yield polyfunctionalized molecules, including substituted phthalans. researchgate.net

Transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful strategy for constructing substituted benzenes, including phthalans. unipi.it, nih.gov The reaction of dipropargyl ethers with functionalized alkynes in the presence of a transition metal catalyst provides poly-substituted phthalans. unipi.it Rhodium-based complexes are commonly used catalysts for this type of cyclization. unipi.it

Preparation of Phthalan-Containing Fused Polycyclic Aromatic Compounds

Phthalan derivatives can serve as versatile precursors for the construction of fused polycyclic aromatic compounds. One notable strategy involves the oxidative generation of isobenzofurans from phthalans, followed by intramolecular Diels-Alder reactions. rsc.org Isobenzofurans are highly reactive intermediates that can undergo cycloaddition reactions to form benzene-fused, oxygen-bridged polycyclic structures. rsc.org Treatment of phthalan derivatives with oxidants like p-chloranil can generate these transient isobenzofurans in situ, which then participate in intramolecular cycloadditions to yield polycyclic adducts. rsc.org

Hexadehydro Diels-Alder (HDDA) and pentadehydro-Diels-Alder (PDDA) reactions of designed triynes offer another synthetic approach to functionalized phthalans and fused polycyclic aromatic systems. unipi.it, researchgate.net, mdpi.com These reactions typically involve the formation of a benzyne (B1209423) intermediate, which subsequently undergoes a nucleophilic addition step to form the phthalan core or leads to the construction of complex polycyclic frameworks. unipi.it, researchgate.net, mdpi.com

Enantioselective Synthesis of Chiral this compound Analogues

Enantioselective synthesis, also known as asymmetric synthesis, is a crucial aspect of organic chemistry, particularly in the synthesis of pharmaceuticals, as different enantiomers can exhibit distinct biological activities. wikipedia.org, buchler-gmbh.com For this compound analogues, developing enantioselective routes is essential to access specific stereoisomers.

Copper-catalyzed enantioselective alkene carboetherification reactions have been successfully applied to the synthesis of enantioenriched phthalans. nih.gov This method involves the enantioselective cyclization of 2-vinylbenzyl alcohols and subsequent coupling with vinylarenes. nih.gov This approach has been utilized in the enantioselective synthesis of pharmacologically relevant compounds containing the phthalan core. nih.gov

Biocatalysis, employing engineered enzymes, is emerging as a powerful tool for achieving enantioselectivity in the functionalization of cyclic ethers like phthalan. nih.gov, chemrxiv.org Artificial metalloenzymes have shown promise in catalyzing enantioselective C-H functionalization reactions of phthalan derivatives, providing access to chiral products with high enantiomeric ratios. nih.gov, chemrxiv.org For example, enantioselectivity of 97:3 has been reported for the insertion of ethyl diazoacetate into 4-fluorophthalan using a specific enzyme mutant. nih.gov

Diversification of the Phthalan Scaffold for Specific Chemical and Biological Research

The phthalan scaffold's presence in numerous biologically active molecules underscores the importance of diversifying this core structure to discover new chemical entities for specific chemical and biological research applications. nih.gov Scaffold diversity is a highly desired characteristic in chemical libraries screened for biological activity. mdpi.com

Strategies for functionalization and derivatization, as discussed in Section 5.1, directly contribute to the diversification of the phthalan scaffold by introducing various functional groups at different positions. nih.gov, researchgate.net These modifications can significantly impact the biological properties of the resulting compounds.

The development of efficient synthetic routes to substituted and polycyclic phthalan derivatives (Sections 5.2 and 5.3) further expands the chemical space accessible around the phthalan core. rhhz.net, rsc.org, researchgate.net, unipi.it, nih.gov, researchgate.net, researchgate.net This allows for the synthesis of libraries of compounds with diverse structural features, which can then be evaluated for specific biological activities.

Biocatalytic approaches, particularly those enabling site-selective and enantioselective functionalization, provide precise tools for diversifying the phthalan scaffold in a controlled manner. nih.gov, chemrxiv.org This precision is particularly valuable in medicinal chemistry for synthesizing target compounds with defined stereochemistry and functional group placement.

The phthalan motif is considered a privileged structural motif in many natural products and synthetic compounds with important biological activities, including antifungal, antiviral, and anticancer properties. koreascience.kr Exploring and diversifying the phthalan scaffold through advanced synthetic methodologies is therefore a key strategy in the search for novel therapeutic agents.

Biological Activity Research and Mechanistic Insights for 1 Methyl Phthalan and Phthalan Analogues

General Biological Significance of the Phthalan (B41614) Structural Motif in Natural Products and Bioactive Compounds

The phthalan structural motif, characterized by a core isobenzofuran (B1246724) skeleton, is a recurring feature in a multitude of biologically active compounds. nih.gov This oxygen-containing heterocycle is found in various pharmaceuticals and natural products, highlighting its importance in medicinal chemistry. mdpi.com Phthalans are recognized as a significant class of phenols, and their derivatives have attracted considerable attention from scientists due to their diverse and complex structures, as well as their notable pharmaceutical activities. nih.gov

The 1-phenyl-phthalan moiety, in particular, is frequently identified in numerous natural products and serves as a foundational structure for commercially available drugs and drug lead compounds. nih.govfrontiersin.org The inherent biological activities and novel structural characteristics of these compounds make them compelling targets for both natural product discovery and pharmaceutical development. nih.govfrontiersin.org Researchers have isolated phthalan-containing compounds from various natural sources, including endophytic fungi, where they contribute to the organism's range of bioactive secondary metabolites. nih.gov The consistent presence of the phthalan core in molecules with demonstrated therapeutic potential underscores its general significance as a privileged scaffold in the design and discovery of new bioactive agents. nih.govfrontiersin.org

Mechanistic Investigations of Biological Activities

Understanding the mechanisms through which phthalan analogues exert their biological effects is crucial for their development as therapeutic agents. Research has focused on elucidating the pathways and molecular interactions responsible for their observed antioxidant and antibacterial properties.

Antioxidant Activity and DPPH Radical Scavenging Mechanisms of Aryl-Substituted Phthalans

Aryl-substituted phthalans, particularly those of the polyphenol class, have demonstrated significant antioxidant capabilities. nih.gov A primary method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The underlying mechanism of this assay is based on the ability of an antioxidant compound to donate a hydrogen atom to the stable DPPH free radical. mdpi.com

The DPPH radical has a characteristic deep violet color in solution due to the presence of an odd electron. nih.gov When a phthalan derivative with antioxidant properties, such as those containing phenolic hydroxyl groups, is introduced, it donates a hydrogen atom to the DPPH radical. mdpi.com This process neutralizes the free radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine). nih.govmdpi.com The reduction of the DPPH radical is accompanied by a stoichiometric loss of absorbance at approximately 517 nm, which manifests as a color change from deep violet to yellow. nih.govmdpi.com The degree of decolorization is directly proportional to the radical-scavenging ability of the phthalan compound being tested. mdpi.com

Research on aryl-substituted phthalan derivatives isolated from the endophytic fungus Cytospora rhizophorae has identified several compounds with potent DPPH radical scavenging activity. The efficiency of this activity is commonly quantified by the EC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Several phthalan derivatives showed EC₅₀ values that were comparable to or better than the standard antioxidant, ascorbic acid. nih.gov

DPPH Radical Scavenging Activity of Aryl-Substituted Phthalans

| Compound | EC₅₀ (μM) |

|---|---|

| Cytorhizophin D | 26.80 |

| Cytorhizophin E | 11.02 |

| Cytorhizophin F | 10.31 |

| Cytorhizophin G | 5.86 |

| Ascorbic Acid (Positive Control) | 25.53 |

EC₅₀ values for DPPH radical scavenging by phthalan derivatives isolated from Cytospora rhizophorae. Data sourced from[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbCCvzYaLma8H3SScV8MYLKYLcUudMso-GRY-o2MrHGTeK2FxIAp2Q-xkkoZ7-K6PLC4n0E228lKc5ZzN8ACsqRKxgcb_eWb4LwYGnguCSBTn_FQSdNmQTtQCaB-tk66emGCOCA880eYtr2w%3D%3D)].Exploration of Mechanisms for Reported Biological Activities (e.g., antibacterial activity)

While specific mechanistic studies on the antibacterial activity of 1-Methyl-phthalan are not extensively detailed in the available literature, investigations into related phthalan analogues, such as ortho-phthalaldehyde (OPA), provide significant insights into potential mechanisms of action. frontiersin.org

The antibacterial action of OPA is believed to stem from its chemical reactivity, particularly its interaction with primary amines. frontiersin.org The outer surfaces of bacteria, including the cell wall and membrane, are rich in proteins and amino acids that possess primary amino groups. frontiersin.org The proposed mechanism involves OPA reacting with these amino groups, leading to cross-linking. frontiersin.org This cross-linking process can stabilize the outer membrane and cell wall, disrupting their normal function and integrity. frontiersin.org

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. While specific SAR studies focusing exclusively on this compound derivatives are limited, research on structurally related heterocyclic systems provides valuable insights into how molecular modifications might influence efficacy.

Investigations into a series of substituted phthalazinone derivatives, which share a bicyclic aromatic core with phthalan, have shed light on the importance of specific substituents for biological activity. mdpi.com In a study on antifungal agents, it was discovered that the presence of a methyl group at the N-2 position of the phthalazinone ring was critical for activity. mdpi.com Analogues that were N²-methylated exhibited fair to good antifungal inhibition, whereas the corresponding compounds lacking this methyl group were found to be inactive. mdpi.com For example, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated remarkable antifungal activity against various dermatophytes and Cryptococcus neoformans. mdpi.com This finding highlights that a small alkyl substituent, such as a methyl group, can be a key determinant for the biological function in this class of compounds. mdpi.com Conversely, increasing the size of the substituent at this position, such as replacing the methyl with an ethyl or allyl group, led to a decrease or complete loss of activity. mdpi.com

Advanced Research Prospects for 1 Methyl Phthalan Chemistry

Development of Novel Catalytic Systems for Efficient 1-Methyl-phthalan Synthesis

The efficient construction of the this compound scaffold is a key objective for enabling broader research into its applications. While classical synthetic methods exist, the development of novel catalytic systems offers advantages in terms of efficiency, selectivity, and sustainability. Future research is anticipated to focus on transition-metal catalysis, a powerful tool for forming the key C-O and C-C bonds inherent in the this compound structure.

Transition-metal-catalyzed reactions, such as [2+2+2] cyclotrimerization, are potent strategies for creating substituted benzene (B151609) rings, which can be precursors to the phthalan (B41614) core nih.gov. Catalysts based on cobalt, rhodium, and nickel have been employed for the synthesis of various phthalan derivatives nih.govresearchgate.net. A significant research avenue will be the adaptation of these methods for the specific and stereoselective introduction of a methyl group at the 1-position. This could involve the use of methyl-substituted alkynes in cyclization reactions or the development of catalytic systems capable of direct C-H methylation of a pre-formed phthalan ring.

Iron-catalyzed reductions and cyclizations also present a cost-effective and environmentally benign alternative to precious metal catalysts nih.gov. The development of iron-based catalysts for the intramolecular cyclization of appropriately substituted benzyl (B1604629) alcohol derivatives could provide a direct and economical route to this compound. Furthermore, palladium-catalyzed methodologies, including tandem Sonogashira coupling and subsequent cyclization reactions, have proven effective for synthesizing highly substituted phthalans and could be tailored for this compound synthesis fayoum.edu.egnih.gov.

The table below summarizes some of the promising catalytic systems that could be optimized for the synthesis of this compound and its derivatives.

| Catalyst Type | Reaction | Potential for this compound Synthesis |

| Cobalt-MOF | [2+2+2] Cycloaddition | High, through the use of methyl-substituted diynes and alkynes. |

| Rhodium-NHC | [2+2+2] Cycloaddition | Offers high efficiency and potential for asymmetric synthesis of chiral this compound. |

| Palladium/XuPhos | Heck/Intermolecular C-H Alkylation | Could be adapted for intramolecular reactions to form the dihydroisobenzofuran ring with a methyl substituent. nih.gov |

| Iron Salts | Reduction of Esters/Cyclization | A green and cost-effective approach for the final ring-closing step. nih.gov |

| Gold/Iron | Azidation/Arylation | Sequential catalysis could be explored for methylation instead of arylation. echemcom.com |

Integration of Advanced Computational Methods for Rational Design of this compound Analogues

Advanced computational methods are becoming indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of novel compounds with desired activities. For this compound chemistry, these tools can accelerate the discovery of new analogues for various applications.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for correlating the structural features of a series of compounds with their biological activity echemcom.comeurjchem.comnih.govresearchgate.net. By developing QSAR models for a library of this compound analogues, researchers can identify key molecular descriptors that influence their activity, such as steric, electronic, and hydrophobic parameters. This knowledge can then be used to predict the activity of yet-unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates echemcom.com.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives nih.govrsc.orgrsc.org. DFT can be used to model reaction mechanisms for the synthesis of the phthalan core, helping to optimize reaction conditions and catalyst selection rsc.org. Furthermore, DFT calculations can predict spectroscopic properties, such as NMR chemical shifts and electronic circular dichroism (ECD) spectra, which are crucial for the structural elucidation and stereochemical assignment of new this compound analogues nih.gov.

Molecular docking is another critical computational technique, particularly for the design of biologically active molecules jbcpm.comnih.govbiorxiv.orgmdpi.comdntb.gov.ua. This method simulates the interaction between a small molecule, such as a this compound analogue, and the binding site of a biological target, like an enzyme or receptor. By predicting the binding affinity and orientation of different analogues, molecular docking can guide the design of compounds with enhanced potency and selectivity nih.govbiorxiv.org.